N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an indole ring, a butyl-substituted phenyl ring, and an oxoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acylation Reaction: The indole derivative is then acylated using an appropriate acylating agent, such as oxalyl chloride, to introduce the oxoacetamide group.
Substitution Reaction: The final step involves the substitution of the phenyl ring with a butyl group, which can be achieved through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (e.g., butyl chloride), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing oxo groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the synthesis of various indole-based compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The oxoacetamide group may also play a role in binding to active sites of enzymes or receptors, enhancing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with a methyl group instead of a butyl group.
N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with an ethyl group instead of a butyl group.
N-(4-propylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with a propyl group instead of a butyl group.
Uniqueness
N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility, stability, and biological activity. The butyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-6-14-9-11-15(12-10-14)22-20(24)19(23)17-13-21-18-8-5-4-7-16(17)18/h4-5,7-13,21H,2-3,6H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGWOCGRYZMNGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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